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Azido-PEG5-PFP ester

Cat. No.: B605872
M. Wt: 501.4 g/mol
InChI Key: YSQIHRPBWCEUAX-UHFFFAOYSA-N
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Description

Contextualization of Heterobifunctional Linkers in Contemporary Chemical Synthesis

In modern chemical synthesis, particularly within the life sciences, the ability to selectively join different molecular entities is paramount. Heterobifunctional linkers, or crosslinkers, are molecules designed for this purpose, featuring two distinct reactive ends. chemscene.com This design contrasts with homobifunctional linkers, which have identical reactive groups and are typically used to connect similar molecules. thermofisher.com

The primary advantage of a heterobifunctional structure is the ability to perform sequential or two-step conjugations. thermofisher.com A researcher can first react one end of the linker with a specific functional group on the first molecule. After this initial reaction, any excess linker can be removed. Then, the second molecule is introduced, which reacts with the second, different functional group on the other end of the linker. thermofisher.com This step-wise approach provides a high degree of control, minimizing the formation of unwanted byproducts like self-conjugation or polymerization, which can be a significant issue with one-step procedures using homobifunctional reagents. chemscene.comthermofisher.com This precision is crucial in applications such as creating antibody-drug conjugates (ADCs), immobilizing proteins onto surfaces for analysis, and constructing complex biomolecular probes. thermofisher.com

Significance of Azido-PEG5-PFP Ester in Bioorthogonal and Bioconjugation Methodologies

The power of this compound lies in its two reactive termini, which are tailored for two of the most robust and widely used strategies in chemical biology: bioconjugation via amine chemistry and bioorthogonal ligation via "click chemistry."

The Pentafluorophenyl (PFP) ester is an amine-reactive group. wikipedia.orgbroadpharm.com It readily reacts with primary and secondary amines, such as the lysine (B10760008) residues found on the surface of proteins, to form a stable and permanent amide bond. broadpharm.comtocris.com PFP esters are particularly valued because they exhibit greater resistance to spontaneous hydrolysis in aqueous environments compared to other common amine-reactive esters, like N-hydroxysuccinimide (NHS) esters. wikipedia.orgbroadpharm.comrsc.org This enhanced stability allows for more efficient and controlled conjugation reactions, especially when prolonged reaction times are necessary. precisepeg.com

The azide (B81097) group (N₃) is a key player in bioorthogonal chemistry. "Bioorthogonal" refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. sigmaaldrich.com The azide group is exceptionally stable and generally unreactive with the functional groups found in biomolecules like amines and hydroxyls. sigmaaldrich.comlicor.com Its specific reactivity is reserved for a partner group, most commonly an alkyne. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," joins the azide to a terminal alkyne to form a highly stable triazole linkage. sigmaaldrich.cominterchim.frmedchemexpress.com Alternatively, the azide can react with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) in a catalyst-free reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comacs.org This bioorthogonality makes the azide group ideal for labeling molecules in complex biological samples or even within living cells. sigmaaldrich.com

Therefore, this compound allows a researcher to first attach the linker to a protein or another amine-containing molecule via its PFP ester, and then use the exposed azide group to "click" on a second molecule functionalized with an alkyne or cyclooctyne. chemdad.com

Evolution of Polyethylene (B3416737) Glycol (PEG) Linkers in Reagent Design

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. chempep.com Its use in biological applications, a process known as PEGylation, began in the 1970s as a method to improve the properties of therapeutic proteins. chempep.comwikipedia.org Early methods often resulted in heterogeneous mixtures, but the development of monodisperse PEG linkers—those with a precisely defined number of repeating units—in the 1990s enabled more exact bioconjugation strategies. chempep.com

The incorporation of a PEG chain as a spacer in reagents like this compound offers several significant advantages:

Enhanced Solubility: PEG is highly soluble in water and many organic solvents. chempep.commdpi.com Attaching a PEG linker can increase the water solubility of hydrophobic molecules, which is often crucial for biological applications. axispharm.comcd-bioparticles.net

Biocompatibility and Reduced Immunogenicity: PEG is non-toxic and generally does not provoke an immune response. chempep.comucl.ac.be When conjugated to a protein or nanoparticle, the PEG chain can create a "stealth" effect, masking the molecule from the host's immune system and reducing clearance. chempep.comucl.ac.be

Improved Pharmacokinetics: The increased hydrodynamic size provided by the PEG chain slows the renal clearance of the conjugated molecule, extending its circulation time in the body. chempep.comwikipedia.org

Flexibility and Spacing: The PEG chain is a flexible spacer that ensures the two ends of the linker can react with their targets without steric hindrance. chempep.com The length of the PEG chain can be precisely controlled to optimize the distance between the conjugated molecules. chempep.com

Over the years, PEG linkers have evolved from simple spacers to complex, multi-functional components integral to the design of advanced reagents for drug delivery, diagnostics, and materials science. chempep.comfcad.com

Overview of Research Trajectories for this compound

The unique combination of functionalities in this compound positions it as a valuable tool in several cutting-edge areas of research. Current and future research trajectories are focused on leveraging its capabilities for creating precisely defined molecular constructs.

One major application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . medchemexpress.com PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation by the cell's own machinery. medchemexpress.combldpharm.com Linkers like this compound are essential for connecting the target-binding ligand to the E3 ligase-binding ligand, with the PEG component helping to optimize solubility and cell permeability. bldpharm.com

Another significant area is in the development of Antibody-Drug Conjugates (ADCs) . fcad.com Here, the PFP ester can be used to attach the linker to an antibody, and the azide can be used to click on a potent cytotoxic drug. The PEG spacer helps to improve the ADC's solubility and stability. fcad.com

Furthermore, this linker is used in surface modification and nanotechnology . axispharm.combroadpharm.com The PFP ester can anchor the linker to an amine-functionalized surface (e.g., a nanoparticle or a biosensor chip), exposing the azide group for the subsequent attachment of probes, proteins, or other molecules via click chemistry. cd-bioparticles.netbroadpharm.com This enables the creation of functionalized materials for diagnostics, imaging, and targeted drug delivery. axispharm.comcreativepegworks.com Research continues to explore its use in creating novel biomaterials and complex protein-protein fusions with diverse topologies. nih.govnih.gov

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1818294-48-2 chemdad.com
Molecular Formula C₁₉H₂₄F₅N₃O₇ chemdad.comscbt.com
Molecular Weight 501.41 g/mol chemdad.comscbt.com
Appearance Varies (Often a solid or oil)N/A
Purity Typically ≥95% axispharm.com
Solubility Soluble in DMSO, DMF, CH₂Cl₂ broadpharm.combroadpharm.com
Storage -20°C, protected from moisture broadpharm.com

Table 2: Functional Groups and Their Reactions

Functional GroupPartner GroupReaction TypeLinkage FormedKey FeaturesSource(s)
Pentafluorophenyl (PFP) Ester Primary/Secondary Amine (-NH₂)Acylation / Amine CouplingAmide BondMore stable against hydrolysis than NHS esters; efficient reaction. broadpharm.comrsc.orgprecisepeg.com
Azide (N₃) Terminal AlkyneCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-TriazoleBioorthogonal; high yield; requires copper catalyst. sigmaaldrich.cominterchim.frmedchemexpress.com
Azide (N₃) Strained Cyclooctyne (e.g., DBCO)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)1,2,3-TriazoleBioorthogonal; catalyst-free; rapid kinetics. medchemexpress.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24F5N3O7 B605872 Azido-PEG5-PFP ester

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F5N3O7/c20-14-15(21)17(23)19(18(24)16(14)22)34-13(28)1-3-29-5-7-31-9-11-33-12-10-32-8-6-30-4-2-26-27-25/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQIHRPBWCEUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F5N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure and Design Principles for Targeted Bioconjugation

Elucidation of Functional Moieties: Azide (B81097) Group

The terminal azide group (N₃) is a key functional component of Azido-PEG5-PFP ester, serving as a bioorthogonal chemical handle. This means it can participate in specific chemical reactions within a complex biological environment without interfering with native biochemical processes. The azide's utility lies in its ability to undergo highly efficient and specific cycloaddition reactions with alkynes.

Role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group is a crucial participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govwikipedia.org This reaction joins the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. bioclone.net The reaction is characterized by its high yield, stereospecificity, and mild reaction conditions, which are compatible with a wide range of functional groups found in biological molecules. nih.gov

The mechanism of CuAAC involves the in situ formation of a copper(I) acetylide intermediate. wikipedia.org The copper(I) catalyst, often generated from a copper(II) salt with a reducing agent like sodium ascorbate, coordinates with the terminal alkyne, significantly increasing its acidity and facilitating the formation of the copper acetylide. nih.govwikipedia.org This intermediate then reacts with the azide group in a stepwise manner, leading to the formation of the stable triazole linkage. mdpi.com The reaction's efficiency is significantly enhanced by the copper catalyst, which dramatically accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction. nih.gov

Role in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide group also plays a pivotal role in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the click reaction. thieme-connect.de This is particularly advantageous for in vivo applications or when working with systems where copper toxicity is a concern. thieme-connect.dersc.org SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide. mdpi.com

The reaction proceeds via a Huisgen 1,3-dipolar cycloaddition mechanism. thieme-connect.dewikipedia.org The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures without the need for a catalyst. nih.gov The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted fashion to form a stable triazole adduct. thieme-connect.dewikipedia.org The rate of SPAAC is influenced by the structure of both the azide and the cyclooctyne. nih.gov

Elucidation of Functional Moieties: Pentafluorophenyl (PFP) Ester Group

The pentafluorophenyl (PFP) ester is the second key functional group in the this compound, acting as an amine-reactive moiety for the formation of stable amide bonds. PFP esters are classified as active esters, where the pentafluorophenoxy group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. thieme-connect.de

Mechanism of Amine Reactivity with Primary Amines

The PFP ester of this compound reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins or the N-terminus of a polypeptide chain, to form a covalent amide bond. tocris.comthermofisher.com The reaction proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com

The process begins with the nucleophilic attack of the unprotonated primary amine on the electrophilic carbonyl carbon of the PFP ester. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, and the pentafluorophenolate anion is eliminated as a leaving group, resulting in the formation of a stable amide bond. The reaction is typically carried out at a slightly basic pH (pH 7.2-8.5) to ensure that a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state. windows.netprecisepeg.com

Comparative Analysis of PFP Ester Hydrolytic Stability versus NHS Ester

PFP esters are less susceptible to spontaneous hydrolysis than NHS esters, particularly at physiological or slightly basic pH. broadpharm.comresearchgate.net This increased stability allows for more efficient conjugation reactions, especially when working with low concentrations of biomolecules. thieme-connect.com The reduced rate of hydrolysis provides a longer effective lifetime for the reactive ester in the reaction mixture, leading to higher yields of the desired conjugate. nih.gov

Below is a table summarizing the comparative stability of PFP and NHS esters.

FeaturePFP EsterNHS EsterReferences
Relative Hydrolytic Stability HigherLower precisepeg.combroadpharm.comwikipedia.org
Optimal pH for Conjugation 7.2 - 8.57.0 - 8.0 thermofisher.comwindows.netprecisepeg.com
Half-life in Aqueous Buffer Significantly longer than NHS estersShorter, decreases rapidly with increasing pH researchgate.netnih.gov
Efficiency in Low Concentration More efficient due to lower hydrolysis rateLess efficient due to competing hydrolysis thieme-connect.com

Elucidation of Structural Components: Polyethylene (B3416737) Glycol (PEG5) Spacer

The backbone of this compound consists of a five-unit polyethylene glycol (PEG) chain. This PEG5 spacer is not merely a linker but a functional component that imparts several beneficial properties to the crosslinker and the resulting bioconjugate. thermofisher.com

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer. nih.govsigmaaldrich.com The inclusion of the PEG5 spacer in the this compound design offers several advantages:

Increased Hydrophilicity: The PEG chain enhances the water solubility of the crosslinker and the modified biomolecule, which is particularly beneficial for hydrophobic molecules, preventing aggregation and precipitation during the conjugation process. thermofisher.combroadpharm.combiochempeg.com

Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer provides spatial separation between the conjugated molecules. This can minimize steric hindrance and help preserve the biological activity of the biomolecule.

Improved Biocompatibility: PEG is known to reduce the immunogenicity of conjugated molecules and can increase their in vivo circulation half-life by creating a hydrophilic shield that minimizes recognition by the reticuloendothelial system. nih.govrsc.org

Enhanced Reaction Kinetics: By increasing solubility and reducing aggregation, the PEG spacer can facilitate more efficient interactions between the reactive moieties and their targets.

The discrete length of the PEG spacer (n=5) allows for precise control over the distance between the conjugated molecules, a critical parameter in applications such as the development of antibody-drug conjugates (ADCs) and PROTACs. sigmaaldrich.com

Below is a data table summarizing the key properties imparted by the PEG5 spacer.

PropertyDescriptionReferences
Solubility Increases the solubility of the crosslinker and conjugate in aqueous buffers. thermofisher.combroadpharm.combiochempeg.com
Biocompatibility Reduces immunogenicity and enhances in vivo stability. nih.govrsc.org
Flexibility Acts as a flexible linker, minimizing steric hindrance between conjugated molecules.
Inertness Chemically inert and resistant to enzymatic and hydrolytic degradation. aatbio.com

Role in Enhancing Bioconjugate Solubility and Biocompatibility

The incorporation of a polyethylene glycol (PEG) spacer is a widely adopted strategy to improve the physicochemical properties of biomolecules.

Solubility: The inherent hydrophilicity of the PEG chain significantly enhances the aqueous solubility of not only the this compound reagent itself but also the final bioconjugate. interchim.frthermofisher.com This is particularly advantageous when working with hydrophobic molecules or large proteins that are prone to aggregation in aqueous buffers. nih.gov The increased solubility helps to prevent the formation of aggregates, ensuring that the bioconjugate remains in a monomeric and active state.

Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic polymer. interchim.frthermofisher.com Its presence in a bioconjugate can help to mask the biomolecule from the host's immune system, reducing the likelihood of an immune response. This "stealth" effect can also decrease clearance rates by the reticuloendothelial system, leading to a longer circulation half-life in vivo. The biocompatible nature of the PEG linker is critical for the development of therapeutic and diagnostic agents. axispharm.comscbt.com

FeatureContribution of PEG5 LinkerScientific Rationale
Solubility Increases aqueous solubilityThe hydrophilic ether oxygen atoms of the PEG chain form hydrogen bonds with water molecules, improving the overall solubility of the conjugate. interchim.frnih.gov
Biocompatibility Reduces immunogenicity and toxicityPEG is a biologically inert polymer that can shield the conjugated biomolecule from immune recognition and enzymatic degradation. interchim.frthermofisher.com
Aggregation Prevents non-specific aggregationThe hydrophilic and flexible nature of the PEG spacer creates a hydration shell around the bioconjugate, preventing intermolecular aggregation. thermofisher.comnih.gov

Influence on Steric Hindrance and Molecular Flexibility in Conjugation

The length and flexibility of the linker in a bifunctional reagent are critical determinants of conjugation efficiency and the functionality of the final product.

Steric Hindrance: The PEG5 spacer in this compound provides a significant advantage by physically separating the biomolecule to be conjugated from the azide functional group. This separation minimizes steric hindrance, which can be a major obstacle when conjugating large or bulky molecules. acs.org For instance, when labeling a protein with a fluorescent dye or another protein, the PEG linker allows for greater accessibility of the reactive groups, leading to higher conjugation yields. acs.orgnih.gov Studies have shown that longer PEG chains can lead to more efficient conjugation, especially when dealing with sterically demanding reactants. acs.org

Molecular Flexibility: The ethylene (B1197577) glycol units that constitute the PEG chain are highly flexible, allowing for a greater range of motion and rotation. thermofisher.comscbt.com This molecular flexibility can be crucial for the biological activity of the conjugated molecule. For example, if an antibody is conjugated to a drug molecule, the flexibility of the PEG linker can ensure that the antibody's binding site remains accessible and functional. This flexibility can also facilitate the interaction of the terminal azide group in subsequent click chemistry reactions.

PropertyImpact of PEG5 LinkerImplication in Bioconjugation
Steric Hindrance Reduces steric hindrance between conjugated molecules.Improves conjugation efficiency, especially with large biomolecules. acs.org
Molecular Flexibility Increases the rotational freedom of the conjugated moieties.Helps to preserve the biological activity of the conjugated biomolecule. thermofisher.comscbt.com
Reaction Kinetics Can positively influence reaction rates.Facilitates the approach of reactants, potentially increasing the speed of conjugation.

Strategic Design Considerations for this compound Reagent Scaffolds

The design of this compound as a reagent scaffold is a strategic balance of reactivity, stability, and physical properties to enable versatile and efficient bioconjugation.

The choice of a pentafluorophenyl (PFP) ester as the amine-reactive group is a key design feature. PFP esters are known to be more resistant to hydrolysis in aqueous conditions compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters. wikipedia.orgprecisepeg.combroadpharm.com This increased stability allows for more controlled and efficient conjugation reactions, particularly in aqueous buffers where the biomolecule of interest is typically dissolved. The slower hydrolysis rate of PFP esters provides a longer window for the conjugation reaction to occur, which can lead to higher yields. wikipedia.orgrsc.org

The azide group provides a bioorthogonal handle for subsequent "click chemistry" reactions. This two-step conjugation strategy offers significant advantages. First, the PFP ester is reacted with a primary amine on a biomolecule. Then, the azide-modified biomolecule can be selectively reacted with an alkyne-containing molecule in a highly specific and efficient manner. This approach is modular and allows for the construction of complex bioconjugates. medchemexpress.comaxispharm.com

The PEG5 linker is of a defined length, which is a crucial aspect of modern bioconjugation reagents. thermofisher.com The use of a discrete PEG linker, as opposed to a polydisperse mixture, ensures homogeneity in the final product. This is critical for applications where precise control over the structure and properties of the bioconjugate is required, such as in the development of antibody-drug conjugates (ADCs) or other protein therapeutics. The length of the PEG linker can be tailored to optimize the distance between the conjugated molecules, which can impact the biological activity and pharmacokinetic properties of the final conjugate.

Synthetic Methodologies for Azido Peg5 Pfp Ester and Analogues

Advanced Synthetic Techniques for Improved Yield and Purity

As the demand for high-quality PEG linkers grows, particularly for therapeutic applications like PROTACs and antibody-drug conjugates (ADCs), advanced manufacturing techniques are being implemented to improve efficiency, purity, and scalability. medchemexpress.commedchemexpress.com

Continuous flow chemistry offers significant advantages over traditional batch synthesis for producing PEG linkers. sigmaaldrich.comcsic.es In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This setup provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher consistency and yields. csic.esacs.org

For the synthesis of related compounds like Azido-PEG-NHS esters, flow systems have been successfully used for both the azidation and ester activation steps. This approach enhances mixing efficiency and significantly reduces reaction times compared to batch processing. The principles are directly applicable to Azido-PEG5-PFP ester synthesis. The improved heat and mass transfer in microreactors can accelerate the reactions and minimize the formation of impurities. Furthermore, flow chemistry allows for safer handling of potentially hazardous reagents like sodium azide (B81097) and can be integrated with in-line purification methods, creating a more streamlined and efficient manufacturing process. csic.es

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production requires specific optimization strategies. Companies specializing in PEG derivatives now offer kilogram-scale GMP (Good Manufacturing Practice) manufacturing of materials like PEG azides, underscoring the industrial relevance of these compounds. jenkemusa.com

Key optimization strategies include:

Reagent Stoichiometry: Using a calculated excess of certain reagents, such as PFP-OH and DMAP during esterification, helps to drive the reaction to completion and maximize the yield of the final product. vulcanchem.com

Purification Techniques: At a large scale, purification must be both effective and efficient. Methods like column chromatography and subsequent lyophilization are employed to isolate the final product as a high-purity powder (>98%). vulcanchem.com

Quality Control: Rigorous in-process and final quality control using analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) is essential to ensure the purity and identity of the final product, which is critical for its use in pharmaceutical and diagnostic applications. vulcanchem.com

Challenges and Innovations in this compound Synthesis

The synthesis of heterobifunctional linkers like this compound, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and consistency. Innovations in synthetic and purification methodologies have been crucial in addressing these issues, leading to more reliable and scalable production of this important chemical tool.

A significant challenge in the synthesis of any PEG-containing compound, including this compound, is the inherent polydispersity of polyethylene (B3416737) glycol. Traditional PEG synthesis through the polymerization of ethylene (B1197577) oxide results in a mixture of polymer chains of varying lengths. researchgate.net This heterogeneity can lead to significant batch-to-batch variability in the final product, affecting its physicochemical properties and performance in conjugation reactions. researchgate.net

The use of monodisperse, or discrete, PEG (dPEG®) linkers is a primary innovation to counteract this variability. researchgate.netadcreview.com Unlike polydisperse mixtures, monodisperse PEGs are single molecular weight compounds, ensuring that every molecule of this compound has the exact same length and composition. researchgate.netslideshare.net This uniformity enhances reproducibility in bioconjugation, simplifies product characterization, and improves the pharmacokinetic profile of the resulting conjugates. researchgate.netadcreview.com The synthesis of monodisperse PEGs is more complex, often involving iterative, stepwise addition of ethylene glycol units, but the resulting batch-to-batch consistency is a major advantage for research and therapeutic applications. researchgate.netacs.org

Key factors that must be carefully controlled during the synthesis of the PEG5 linker to ensure consistency include:

Purity of Starting Materials: The starting PEG5 diol must be free of impurities, particularly diols of different lengths, to prevent the formation of a heterogeneous product mixture.

Reaction Conditions: Precise control over reaction temperature, time, and stoichiometry is critical during the azidation and esterification steps to ensure complete conversion and minimize side reactions. ijrpr.com

Purification Techniques: Robust purification methods, such as chromatography, are essential to isolate the desired monodisperse product from any remaining starting materials or byproducts. rsc.org

The table below summarizes the key differences between polydisperse and monodisperse PEG linkers in the context of this compound synthesis.

FeaturePolydisperse PEGMonodisperse PEG
Composition Mixture of varying chain lengthsSingle, defined molecular weight
Batch Consistency Prone to variabilityHigh batch-to-batch consistency acs.org
Characterization Complex, yields average valuesSimplified, precise analysis
Conjugate Properties HeterogeneousHomogeneous adcreview.com
Synthesis Simple polymerizationComplex, iterative process researchgate.net

The versatility of the PEG linker platform has led to the development of a wide range of Azido-PEG-PFP ester derivatives with varying PEG chain lengths. axispharm.commedkoo.com These analogues allow researchers to fine-tune the properties of their conjugates, such as solubility, spacing, and steric hindrance. The synthetic route to these analogues is generally similar to that of this compound, starting with the corresponding monodisperse Azido-PEG-acid.

The development of these derivatives provides a toolbox for optimizing the performance of bioconjugates. For instance, a shorter PEG linker may be desirable in applications where a compact structure is needed, while a longer PEG chain can increase the solubility and circulation half-life of a therapeutic protein. adcreview.com The pentafluorophenyl (PFP) ester remains a key feature across these analogues, valued for its high reactivity towards primary amines and greater hydrolytic stability compared to other activated esters like N-hydroxysuccinimide (NHS) esters. axispharm.combroadpharm.com This stability allows for more controlled and efficient conjugation reactions in aqueous buffers. axispharm.com

The table below lists several commercially available Azido-PEG-PFP ester derivatives, highlighting the range of PEG linker lengths that have been synthesized.

Compound NamePEG Chain Length (n)Molecular Weight ( g/mol )CAS Number
Azido-PEG1-PFP ester1325.201807505-32-3 medkoo.com
Azido-PEG2-PFP ester2369.24Not specified
Azido-PEG3-PFP ester3413.30Not specified
Azido-PEG4-PFP ester4457.35Not specified
This compound 5 501.41 1818294-48-2 rsc.org
Azido-PEG8-PFP ester8Not specifiedNot specified

The availability of these analogues underscores the modularity and adaptability of the Azido-PEG-PFP ester platform for a diverse array of applications in bioconjugation, drug delivery, and proteomics. medchemexpress.comaxispharm.com

Reaction Mechanisms and Bioorthogonal Chemistry of Azido Peg5 Pfp Ester

Detailed Mechanistic Investigation of PFP Ester Amine Coupling

The PFP ester is an activated ester that readily reacts with nucleophiles, particularly primary amines. precisepeg.combroadpharm.com This reactivity is due to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the carbonyl carbon highly electrophilic and the pentafluorophenoxide a good leaving group.

The reaction between a PFP ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the pentafluorophenol (B44920) leaving group to form a stable amide bond.

Kinetic studies have demonstrated that PFP esters are highly reactive towards primary amines. highfine.com In a comparative study, the relative coupling speed of an O-pentafluorophenyl (OPFP) ester was found to be significantly higher than that of O-pentachlorophenyl (OPCP) and O-nitrophenyl (ONp) esters, with a relative rate ratio of 111:3.4:1, respectively. highfine.com This high reactivity allows for efficient conjugation even at low concentrations. The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the solvent, and the pH of the reaction medium.

A study comparing the aminolysis kinetics of different active ester polymer brush platforms found that poly(pentafluorophenyl acrylate) (poly(PFPA)) reacts rapidly with both aliphatic and aromatic amines. acs.org The pseudo-first-order rate constant (k') for the reaction of poly(PFPA) with an alkyl amine (AMP) was determined to be 2.46 × 10⁻¹ s⁻¹. acs.org While this study did not use Azido-PEG5-PFP ester specifically, it provides insight into the high reactivity of the PFP ester group with primary amines.

Table 1: Comparative Reaction Parameters for PFP Ester and NHS Ester

Parameter PFP Ester NHS Ester
Reactive Group Pentafluorophenyl (PFP) ester N-hydroxysuccinimide (NHS) ester
Target Group Primary and secondary amines precisepeg.combroadpharm.com Primary amines windows.net
Optimal pH Range 7–9 windows.net 7–9 windows.net
Hydrolytic Stability High, more resistant to hydrolysis Moderate, hydrolyzes in aqueous buffers
Reaction Speed Generally slower, allowing for more controlled reactions Faster amine coupling

| Byproduct | Pentafluorophenol | N-hydroxysuccinimide thermofisher.com |

For optimal results, the reaction should be carried out in a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5. broadpharm.com Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the PFP ester. broadpharm.com The reaction temperature can range from 4°C to 37°C, with incubation times varying from 30 minutes to several hours, depending on the specific reactants and their concentrations. broadpharm.com For moisture-sensitive applications, the reaction can be performed in an anhydrous organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). windows.netbroadpharm.com

Advanced Aspects of Azide-Alkyne Cycloaddition with this compound

The azide (B81097) functional group of this compound is a key component for bioorthogonal "click chemistry" reactions. medchemexpress.comdcchemicals.com This allows for the specific and efficient formation of a stable triazole linkage with an alkyne-containing molecule. interchim.fr

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. broadpharm.com It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. acs.org

The kinetics of the CuAAC reaction are generally fast, with second-order rate constants typically in the range of 10 to 100 M⁻¹s⁻¹. broadpharm.com The rate of the reaction can be influenced by the choice of copper(I) source, the ligand used to stabilize the copper(I) catalyst, and the solvent. nih.govresearchgate.net For instance, the use of chelating ligands like tris(benzyltriazolylmethyl)amine (TBTA) can accelerate the reaction. nih.gov The development of chelating azides has also been shown to significantly increase the reaction rate, with observed rate constants as high as 1300 M⁻¹·s⁻¹. mdpi.com

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a copper catalyst. medchemexpress.comprecisepeg.cominterchim.fr This is particularly advantageous for in vivo applications where the toxicity of copper is a concern. broadpharm.com

The driving force for this reaction is the relief of ring strain in the cyclooctyne. precisepeg.com SPAAC reactions are highly selective and can be performed under physiological conditions. interchim.fr The kinetics of SPAAC are generally slower than CuAAC, with second-order rate constants typically ranging from 0.1 to 1.0 M⁻¹s⁻¹. interchim.fr However, the rate can be influenced by the structure of the cyclooctyne. nih.gov For example, modifications to the cyclooctyne ring can increase the reaction rate. nih.gov

Table 2: Comparison of CuAAC and SPAAC Reactions

Feature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Terminal Alkyne + Azide nih.gov Strained Cyclooctyne (e.g., DBCO, BCN) + Azide medchemexpress.comprecisepeg.com
Catalyst Copper(I) broadpharm.com None (catalyst-free) precisepeg.com
Kinetics Fast (10-100 M⁻¹s⁻¹) broadpharm.com Slower (0.1-1.0 M⁻¹s⁻¹) interchim.fr
Bioorthogonality High, but copper toxicity is a concern for in vivo applications broadpharm.commdpi.com Excellent, no toxic catalyst required precisepeg.cominterchim.fr

| Product | 1,4-disubstituted 1,2,3-triazole nih.gov | Triazole (regioisomeric mixture) |

Orthogonality Considerations in Dual-Functionalization Reactions

The presence of two distinct reactive groups, the PFP ester and the azide, on the this compound molecule allows for orthogonal dual-functionalization. windows.netnih.gov This means that each functional group can react selectively with its corresponding partner without interfering with the other. nih.govumich.edu

For example, a biomolecule containing a primary amine can first be reacted with the PFP ester of this compound to form a stable amide bond. windows.net The resulting azide-functionalized biomolecule can then be subjected to a second reaction, either CuAAC or SPAAC, with an alkyne-containing molecule to introduce a second functionality. nih.gov This stepwise approach allows for the precise and controlled construction of complex bioconjugates. nih.govumich.edu The high stability of the PFP ester in aqueous solutions compared to other active esters like NHS esters makes it particularly suitable for multi-step conjugation strategies. The orthogonality of the PFP ester-amine reaction and the azide-alkyne cycloaddition has been demonstrated in the fabrication of polymer coatings for the co-presentation of biomolecules. nih.govumich.edu

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry has emerged as an indispensable tool for elucidating the complex reaction mechanisms of bifunctional molecules like this compound. By modeling reactions at a molecular level, these theoretical approaches provide deep insights into transition states, reaction kinetics, and the intrinsic properties of reactive functional groups. This allows for the prediction of reaction outcomes, optimization of reaction conditions, and rational design of chemical processes involving the ester and azide functionalities.

The primary methods employed for these predictions are rooted in quantum mechanics, most notably Density Functional Theory (DFT) and high-level ab initio calculations. researchgate.netacs.org DFT, in particular, offers a favorable balance between computational cost and accuracy, making it suitable for studying the relatively large systems that include the PEG linker. chalmers.se For even larger systems or for rapid screening, fast and robust semi-empirical methods like GFN2-xTB are utilized, often in conjunction with more accurate methods like DLPNO-CCSD(T) for refining energy profiles. chemrxiv.orgresearchgate.net These computational tools are critical for understanding the two key reactions of this compound: the aminolysis of the PFP ester and the cycloaddition of the azide group.

Computational analyses have been instrumental in quantifying the high reactivity of pentafluorophenyl (PFP) esters. organic-chemistry.org The five electron-withdrawing fluorine atoms on the phenyl ring significantly enhance the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack. rsc.org This enhanced reactivity has been validated through computational studies that compare the activation energy barriers of aminolysis for various activated esters. chemrxiv.org For instance, DFT calculations can model the entire reaction pathway for the aminolysis of a PFP ester, identifying the transition state (TS) and calculating its energy, which corresponds to the activation barrier of the reaction.

Studies have shown that the activation energy for the aminolysis of PFP esters is considerably lower than that of less activated esters like phenyl esters, providing a quantitative explanation for its efficiency in post-polymerization modification and bioconjugation reactions. chemrxiv.org This predictive power allows chemists to select the appropriate activated ester for a desired reaction rate and to avoid potential side reactions.

Table 1: Comparison of Calculated Activation Energy Barriers for Aminolysis of Various Activated Esters This table illustrates the computationally predicted reactivity trends. Lower activation energy corresponds to a faster reaction.

Activated EsterComputational MethodCalculated Activation Energy (kcal/mol)Reference
Pentafluorophenyl (PFP) EsterGFN2-xTB / DLPNO-CCSD(T)Low chemrxiv.org
N-hydroxysuccinimide (NHS) EsterGFN2-xTB / DLPNO-CCSD(T)Low chemrxiv.org
4-Nitrophenyl EsterGFN2-xTB / DLPNO-CCSD(T)Low chemrxiv.org
Phenyl EsterGFN2-xTB / DLPNO-CCSD(T)High chemrxiv.org
Hexafluoroisopropyl (HFIP) EsterGFN2-xTB / DLPNO-CCSD(T)High chemrxiv.org
Note: Specific energy values can vary based on the exact model system and level of theory used. The table reflects the relative reactivity trends established in computational studies.

On the other end of the molecule, the azide group's reactivity, primarily in azide-alkyne cycloaddition reactions, is also extensively studied using computational methods. chalmers.senih.gov The uncatalyzed [3+2] cycloaddition, or Huisgen cycloaddition, has a significant activation barrier, which can be quantified by DFT calculations. chalmers.se More importantly, computational chemistry provides crucial insights into the mechanisms of catalyzed variants like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). acs.orgchalmers.se

For these metal-catalyzed reactions, theoretical models can elucidate the multi-step catalytic cycle, including ligand exchange, oxidative addition, and reductive elimination steps. chalmers.se DFT calculations have been used to determine the rate-determining step and to explain the observed regioselectivity (i.e., the formation of 1,4-disubstituted vs. 1,5-disubstituted triazoles). acs.orgchalmers.se For example, in RuAAC, computational studies have shown that the pathway leading to 1,5-disubstituted products has a much higher energy barrier in some catalytic systems, thus explaining the high selectivity for the 1,4-isomer. acs.org

Table 2: Computationally Predicted Reaction Barriers for Azide-Alkyne Cycloaddition This table shows how catalysts, as predicted by computational models, lower the energy barrier for cycloaddition compared to the uncatalyzed reaction.

Reaction TypeModel ReactantsComputational MethodPredicted Activation Barrier (kcal/mol)Reference
Uncatalyzed CycloadditionMethyl Azide + PropyneB3LYP~26 chalmers.se
Ru-Catalyzed (Cp-lacking)Methyl Azide + PropyneDFT~11.5 (for 1,4-isomer) acs.org
Ru-Catalyzed (Cp-lacking)Methyl Azide + PropyneDFT~21.5 (for 1,5-isomer) acs.org
Note: Values are approximate and serve to illustrate the relative differences predicted by computational models.

Beyond calculating energy profiles, computational chemistry offers tools based on conceptual DFT to predict the intrinsic reactivity of different sites within the this compound molecule. imist.mamdpi.com Reactivity descriptors such as Fukui functions, local softness, and the electrophilicity index can be calculated to identify the atoms most susceptible to nucleophilic or electrophilic attack. imist.marsc.org For this compound, these calculations would confirm the carbonyl carbon of the PFP ester as a primary electrophilic site and the terminal nitrogen of the azide as a key nucleophilic site in cycloaddition reactions. chalmers.seimist.ma These descriptors provide a powerful, predictive framework for understanding chemoselectivity without the need to model the entire reaction pathway. rsc.org

Advanced Bioconjugation Strategies Utilizing Azido Peg5 Pfp Ester

Site-Specific Protein and Peptide Labeling Methodologies

Azido-PEG5-PFP ester is a heterobifunctional crosslinking reagent designed for advanced bioconjugation. axispharm.com It possesses two distinct reactive termini: a pentafluorophenyl (PFP) ester and an azide (B81097) group, separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. cd-bioparticles.netaxispharm.com The PFP ester is an amine-reactive functional group, while the azide is tailored for "click chemistry" reactions. cd-bioparticles.netaxispharm.com This dual functionality allows for a controlled, two-step approach to labeling proteins and peptides. The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate. cd-bioparticles.netdcchemicals.com

Selective Modification of Lysine (B10760008) Residues

The primary mechanism for labeling proteins and peptides with this compound involves the acylation of primary amines. thermofisher.com Within a protein's structure, these primary amines are predominantly found at the N-terminus of the polypeptide chain and on the side chain of lysine (Lys) residues. thermofisher.com Because lysine residues are often located on the protein surface, they are typically accessible for conjugation without causing significant disruption to the protein's tertiary structure. thermofisher.com

The reaction between the PFP ester and an amine forms a stable, covalent amide bond. jpsionline.com PFP esters are noted for being more resistant to hydrolysis in aqueous environments compared to the more common N-hydroxysuccinimide (NHS) esters. chemdad.combroadpharm.com This enhanced stability leads to more controlled and efficient conjugation reactions, as the reagent does not degrade as quickly in the reaction buffer. broadpharm.comprecisepeg.com The reaction is typically performed in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 9.0. broadpharm.com Due to the reagent's properties, it is first dissolved in a minimal amount of a compatible organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) before being added to the aqueous protein solution. broadpharm.com

Table 1: Comparison of PFP Ester and NHS Ester for Amine Conjugation
PropertyThis compoundAzido-PEG5-NHS Ester
Reactive GroupPentafluorophenyl (PFP) esterN-hydroxysuccinimide (NHS) ester
TargetPrimary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Hydrolysis StabilityHigh resistance to hydrolysis in aqueous buffers. Moderate stability; prone to hydrolysis in aqueous buffers.
Reactivity KineticsSlower, allowing for more controlled reactions. Faster amine coupling kinetics.
Primary Use CasePreferred for reactions requiring prolonged stability in aqueous solution. Suitable for standard, rapid bioconjugation protocols.

Integration into Chemoselective Labeling Protocols

The unique structure of this compound makes it an ideal tool for chemoselective labeling strategies, particularly for constructing complex biomolecules like antibody-drug conjugates (ADCs). medchemexpress.com Chemoselectivity in this context refers to the ability to target a specific functional group (a primary amine) even in the presence of other reactive groups on the protein.

The process involves a sequential, two-step ligation:

Amine-Reactive Labeling : The PFP ester end of the molecule is first reacted with the target protein, selectively forming amide bonds with accessible lysine residues. google.com

Orthogonal Click Chemistry : After the initial conjugation and purification to remove excess reagent, the biomolecule is now functionalized with a terminal azide group. broadpharm.com This azide is a bioorthogonal handle, meaning it is stable and non-reactive with biological functional groups. google.comgoogleapis.com It can then be specifically reacted with a molecule containing a complementary alkyne group (e.g., a fluorescent dye, a drug molecule, or another protein) through a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction. medchemexpress.com

This sequential approach provides precise control over the placement and stoichiometry of the final conjugate, which is a critical aspect in the development of therapeutic and diagnostic agents. fujifilm.com

Oligonucleotide and Nucleic Acid Functionalization

The application of this compound extends beyond proteins to the functionalization of modified nucleic acids. cd-bioparticles.netdcchemicals.com Its amine-reactive PFP ester can be used to conjugate the Azido-PEG5- moiety to oligonucleotides that have been synthesized to include a primary amine, enabling their use in subsequent bioconjugation schemes. axispharm.comlookchem.combroadpharm.com

Conjugation to Amine-Modified Oligonucleotides

Standard solid-phase synthesis allows for the incorporation of functional groups, such as primary amines, at specific locations within an oligonucleotide, most commonly at the 5' or 3' terminus. acs.orgnih.gov this compound reacts with these amine-modified oligonucleotides under similar principles as with proteins. cd-bioparticles.netdcchemicals.com The PFP ester forms a stable amide bond with the terminal amine group of the oligonucleotide. cd-bioparticles.net

This reaction effectively converts the amine-functionalized oligonucleotide into an azide-functionalized oligonucleotide. The resulting molecule is now equipped with a handle for click chemistry, allowing it to be covalently linked to other molecules or surfaces that bear an alkyne group. dcchemicals.combroadpharm.com The hydrophilic PEG spacer also helps to maintain the solubility of the oligonucleotide conjugate in aqueous media. dcchemicals.combroadpharm.com

Development of Functional DNA-Polymer Conjugates

The creation of DNA-polymer conjugates is a significant area of research in materials science and nanotechnology. acs.orgbiochempeg.com One strategy to form these conjugates involves linking a polymer to a functionalized DNA strand. While direct conjugation of this compound to an amine-modified oligonucleotide is a viable first step, creating a larger DNA-polymer structure presents challenges. acs.org

Research has indicated that the coupling of activated esters (like PFP esters) to amine-functionalized DNA can be inefficient under certain conditions, particularly at the low concentrations often used in DNA nanotechnology, potentially due to steric hindrance from the polymer. acs.org A more robust and widely adopted method for synthesizing DNA-polymer conjugates relies on the high efficiency and orthogonality of click chemistry. acs.org In this approach, an azide-functionalized polymer is reacted with an alkyne-modified oligonucleotide (or vice versa). This compound can be used to prepare the azide-bearing component if the starting polymer contains amine groups. The subsequent copper-catalyzed click reaction provides a more efficient route to forming the final DNA-polymer conjugate compared to relying solely on activated ester chemistry for the polymer attachment step. acs.org

Multivalent Bioconjugate Construction via Sequential Reactions

The heterobifunctional nature of this compound is central to its utility in building multivalent or other complex bioconjugates through a programmed, sequential reaction workflow. cd-bioparticles.net This strategy leverages the distinct and orthogonal reactivities of the PFP ester and the azide group. google.comgoogleapis.com

The process begins with the amine-coupling reaction, where the PFP ester selectively targets primary amines on a scaffold molecule (such as a protein or a synthetic polymer), attaching the linker. axispharm.comcd-bioparticles.net This is followed by a second, independent click chemistry reaction where the newly introduced azide group is used to attach one or more different molecules containing alkyne groups. axispharm.commedchemexpress.com This sequential addition prevents the undesirable self-polymerization or uncontrolled conjugation that can occur with homobifunctional crosslinkers. This method has been described in patents for the creation of engineered polypeptide-drug conjugates. google.comgoogleapis.comgoogle.com

Table 2: Sequential Reaction Strategy Using this compound
StepReactionReactantsProduct
1Amine AcylationBiomolecule (Protein, Amine-Oligo) + this compoundAzide-functionalized biomolecule
2Click Chemistry (e.g., CuAAC or SPAAC)Azide-functionalized biomolecule + Alkyne-modified molecule (drug, dye, etc.)Final, complex bioconjugate

Synthesis of Antibody-Drug Conjugates (ADCs) through Site-Specific Approaches

The development of antibody-drug conjugates (ADCs) has been revolutionized by site-specific conjugation technologies, which aim to produce homogeneous ADC populations with a precisely controlled drug-to-antibody ratio (DAR). oup.com Traditional conjugation methods that target native lysine or cysteine residues often result in heterogeneous mixtures, which can negatively impact the ADC's efficacy and therapeutic window. biochempeg.com Site-specific approaches overcome this by introducing a unique reactive handle at a defined position on the antibody, often through genetic engineering. mdpi.comnih.govresearchgate.net

This compound is instrumental in strategies that employ unnatural amino acids for site-specific conjugation. In this approach, an antibody is engineered to incorporate an unnatural amino acid containing a bioorthogonal functional group, such as an alkyne, at a specific site. nih.govnih.gov The this compound then functions as a bridge. First, the PFP ester end of the linker is reacted with an amine group on the cytotoxic payload to form a stable drug-linker intermediate. medkoo.comdcchemicals.com Subsequently, the azide end of this purified drug-linker complex is covalently attached to the alkyne-modified antibody via a click chemistry reaction. biochempeg.com This two-step process ensures that the drug is attached only at the intended site, yielding a well-defined and homogeneous ADC. mdpi.com The PEG linker component improves the solubility and stability of the ADC and can help mitigate potential immunogenicity. creative-biolabs.combroadpharm.com

Component of this compoundFunction in Site-Specific ADC SynthesisKey Advantage
Pentafluorophenyl (PFP) EsterReacts with primary amines on the cytotoxic drug (payload) to form a stable amide bond. tocris.comwikipedia.orgHigh reactivity and greater hydrolytic stability in aqueous buffers compared to NHS esters, leading to more efficient payload-linker conjugation. mdpi.comthieme-connect.com
Azide (N₃) GroupParticipates in bioorthogonal click chemistry (CuAAC or SPAAC) with an alkyne handle engineered into a specific site on the antibody. medchemexpress.comnih.govEnables highly specific, efficient, and high-yield conjugation to the antibody, ensuring site-selectivity and a defined DAR. biochempeg.com
Polyethylene Glycol (PEG5) SpacerIncreases hydrophilicity and provides a flexible, biocompatible spacer between the antibody and the drug. axispharm.combroadpharm.comcreativepegworks.comImproves solubility, stability, and pharmacokinetic properties of the final ADC, potentially reducing aggregation and immunogenicity. creative-biolabs.com

Engineering Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules designed to hijack the cell's own protein disposal machinery to eliminate specific disease-causing proteins. medchemexpress.comtargetmol.com A PROTAC consists of two distinct ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. medchemexpress.comglpbio.com The linker is a critical component, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein. precisepeg.comnih.gov

PROTAC Synthesis StepReaction Involving this compoundPurpose
1. Ligand-Linker ConjugationThe amine-reactive PFP ester end of the linker is conjugated to a primary amine on either the target protein ligand or the E3 ligase ligand. precisepeg.comTo create a stable, covalent attachment of the linker to the first ligand, forming a ligand-linker intermediate.
2. PROTAC AssemblyThe azide end of the ligand-linker intermediate is reacted with the second ligand, which has been pre-functionalized with an alkyne group, via a click chemistry reaction (e.g., CuAAC). medchemexpress.comrsc.orgTo complete the bifunctional molecule by connecting the two distinct ligands, yielding the final PROTAC.
3. OptimizationThe process is repeated with different ligands or linker attachment points to create a library of PROTAC candidates. nih.govTo empirically determine the optimal linker architecture for efficient ternary complex formation and target protein degradation.

Emerging Bioconjugation Approaches for Complex Biomolecules

The utility of this compound extends beyond ADCs and PROTACs to a variety of emerging bioconjugation applications involving complex biomolecules. axispharm.comwikipedia.org The linker's defined bifunctionality provides a powerful platform for attaching molecules to proteins, peptides, and other amine-containing structures, and subsequently modifying them through click chemistry. medkoo.comrsc.org

One significant area of application is the surface functionalization of nanoparticles and materials for biomedical purposes. rsc.orgugent.be For example, this compound can be used to tether amine-containing biomolecules (like targeting peptides or enzymes) to a surface. The PFP ester reacts with the biomolecule, and the PEG chain acts as an antifouling layer to prevent non-specific protein adsorption, while the azide group remains available for further functionalization. creativepegworks.comrsc.orgugent.be This azide handle can be "clicked" with alkyne-modified fluorophores for imaging, or with other bioactive molecules to create multifunctional nanosystems for targeted drug delivery or diagnostics. rsc.org

Furthermore, this linker facilitates the creation of novel peptide-polymer conjugates. nih.gov A polymer backbone can be synthesized with pendant PFP ester groups, which are then used to attach a peptide of interest. If this compound is used to introduce the peptide, the terminal azide allows for subsequent orthogonal modification of the conjugate, enabling the construction of highly defined, multi-component materials for applications in drug delivery and smart materials. nih.gov

Application AreaComplex Biomolecule/PlatformRole of this compound
Nanoparticle FunctionalizationGold Nanoparticles, Polymer NanoparticlesActs as a heterobifunctional linker to first attach to an amine-modified nanoparticle surface or biomolecule and then present an azide group for "clicking" on imaging agents or targeting ligands. rsc.org
Peptide-Polymer ConjugatesSynthetic Peptides and PolymersEnables the attachment of peptides to polymer backbones via the PFP-amine reaction, while introducing an azide handle for further orthogonal functionalization of the conjugate. nih.gov
Surface Modification for BiosensorsGold surfaces, sensor chipsUsed to immobilize amine-containing capture proteins or enzymes onto a surface, with the PEG chain acting as an antifouling spacer and the azide available for signal amplification strategies. ugent.be
Advanced Protein LabelingRecombinant Proteins, EnzymesAllows for dual labeling; the PFP ester targets amine residues, and the azide allows for the subsequent attachment of a second probe (e.g., a fluorescent dye or a biotin (B1667282) tag) via click chemistry. medkoo.comdcchemicals.com

Applications in Molecular and Materials Science Research

Functionalization of Nanoparticles and Nanomaterials

The ability to modify surfaces is a cornerstone of nanotechnology, and Azido-PEG5-PFP ester provides a robust method for achieving this. axispharm.combiochempeg.com

Gold nanoparticles (AuNPs) are widely used in diagnostics and sensing, but their stability in complex biological environments can be a challenge. nih.gov Functionalizing AuNPs with ligands that have a strong binding affinity to the gold surface can enhance their stability. nih.gov While traditional thiol-based chemistry is common for modifying AuNPs, researchers have explored more robust ligands like (N)-heterocyclic carbenes (NHCs) to improve stability. nih.govprecisepeg.com

This compound can be utilized in a multi-step process to functionalize AuNPs. First, an amine-terminated ligand is attached to the nanoparticle surface. The PFP ester of the Azido-PEG5-PFP linker can then react with this amine, covalently attaching the PEGylated azide (B81097) to the nanoparticle. This azide "handle" is then available for subsequent "click" chemistry reactions, allowing for the attachment of various molecules of interest. This method provides a stable and versatile platform for creating functionalized AuNPs for applications in sensing, diagnostics, and drug delivery. nih.gov Research has shown that PEGylated NHC-functionalized AuNPs exhibit high colloidal stability in biologically relevant media. nih.gov

The functionalization of nanoparticles with this compound is a key step in creating versatile research platforms. medchemexpress.com The azide group introduced onto the nanoparticle surface serves as a universal anchor point for attaching a wide array of molecules through click chemistry. cd-bioparticles.netmedchemexpress.com This includes fluorescent dyes, targeting ligands, and therapeutic agents. creative-biolabs.com

This modular approach allows researchers to easily create a library of nanoparticles with different functionalities for various research purposes. For instance, nanoparticles can be functionalized with specific targeting molecules to study cellular uptake or with fluorescent probes to track their movement within a biological system. The stable amide bond formed by the PFP ester and the robust triazole linkage from the click reaction ensure the integrity of the functionalized nanoparticle under experimental conditions. broadpharm.com

Development of Advanced Imaging Agents and Probes

The ability to visualize biological processes at the molecular level is crucial for understanding disease and developing new therapies. This compound plays a significant role in the construction of sophisticated imaging agents. axispharm.com

Fluorescent probes are indispensable tools in biological research. confluore.com this compound facilitates the integration of these probes into larger biomolecules or nanoparticles. A common strategy involves reacting the PFP ester with an amine-containing biomolecule or nanoparticle. google.com The resulting azide-functionalized conjugate can then be reacted with an alkyne-modified fluorescent dye via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction. medchemexpress.com This "click" reaction is highly specific and efficient, allowing for the precise attachment of the fluorescent label. The PEG spacer helps to improve the solubility and reduce non-specific binding of the final probe.

Interactive Table 1: Fluorescent Dye Integration

Step Reactant 1 Reactant 2 Linker Resulting Bond
1 Amine-containing molecule This compound PFP ester Amide
2 Azide-functionalized molecule Alkyne-modified fluorescent dye Azide Triazole

Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic technique. The performance of MRI can be enhanced by using contrast agents. Research has demonstrated the use of compounds similar to this compound in developing imaging agents for visualizing tumor microenvironments with MRI. The stable labeling achieved through the use of such linkers allows for accurate tracking of biological processes, such as tumor progression. The PFP ester's stability in aqueous environments is advantageous for these applications, ensuring the integrity of the contrast agent during its synthesis and application.

Engineering of Functional Materials with Tailored Properties

The versatility of this compound extends to the field of materials science, where it is used to create materials with specific, tailored properties. This includes the development of hydrogels and other biomaterials for applications in tissue engineering and drug delivery.

By incorporating this compound into polymer chains, materials can be created with "clickable" azide groups. These groups can then be used to crosslink the material or to attach bioactive molecules, thereby controlling the material's physical properties and biological functionality. For example, the degree of crosslinking in a hydrogel can be tuned to control its stiffness and degradation rate. Similarly, growth factors or other signaling molecules can be attached to a material to promote cell adhesion and growth. The hydrophilic PEG spacer can also improve the biocompatibility of the resulting material.

Interactive Table 2: Properties of this compound

Property Description Reference
Molecular Formula C19H24F5N3O7 cd-bioparticles.net
Molecular Weight 501.4 g/mol cd-bioparticles.net
CAS Number 1818294-48-2 cd-bioparticles.net
Purity Typically >98% cd-bioparticles.net
Storage -20°C cd-bioparticles.net
Functional Groups Azide (N₃) and Pentafluorophenyl (PFP) ester axispharm.comcd-bioparticles.net
Reactivity Azide participates in click chemistry; PFP ester reacts with primary amines axispharm.comcd-bioparticles.net
Solubility The PEG spacer enhances water solubility axispharm.com

Research in Biological Process Elucidation and Novel Bioactive Molecule Synthesis

The specific reactivity of this compound makes it a powerful tool for bioconjugation—the process of linking molecules together to create new functionalities. axispharm.comthermofisher.com

For elucidating biological processes, this linker is used to label and track biomolecules. For instance, a protein of interest can be labeled by reacting its surface lysine (B10760008) residues (primary amines) with the PFP ester of the linker. cd-bioparticles.netthermofisher.com This attaches a "clickable" azide handle to the protein. Subsequently, a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag that has been modified with an alkyne group, can be attached to the protein via a click reaction. medchemexpress.com This allows researchers to visualize the protein's location within a cell, track its movement, or study its interactions with other molecules.

In the synthesis of novel bioactive molecules, this compound is often used in the development of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are molecules designed to destroy specific disease-causing proteins and consist of two different ligands connected by a linker. medchemexpress.com this compound can act as this connecting linker. For example, the PFP ester can be used to attach one ligand, while the azide group is used in a click reaction to attach the second ligand, creating the final, functional PROTAC molecule. medchemexpress.comglpbio.com The PEG component in the linker can also improve the solubility and pharmacokinetic properties of the resulting conjugate. axispharm.com

Interactive Data Table: Properties of this compound

Property Value/Description Reference(s)
IUPAC Name 2,3,4,5,6-Pentafluorophenyl 3-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoate chemicalbook.com
Molecular Formula C₁₉H₂₄F₅N₃O₇ chemicalbook.com
Molecular Weight 501.41 g/mol chemicalbook.com
Functional Group 1 Azide (-N₃) axispharm.comcd-bioparticles.net
Reactivity of Group 1 Reacts with alkyne, DBCO, or BCN groups via click chemistry. chemicalbook.commedchemexpress.com
Functional Group 2 Pentafluorophenyl (PFP) Ester axispharm.comcd-bioparticles.net
Reactivity of Group 2 Reacts with primary amines (-NH₂) to form stable amide bonds. cd-bioparticles.net
Key Feature PFP ester is less susceptible to hydrolysis than NHS ester. chemicalbook.com
Spacer 5-unit polyethylene (B3416737) glycol (PEG) chain. axispharm.com

| Spacer Function | Increases water solubility and provides spatial separation. | cd-bioparticles.netaxispharm.com |

Table of Mentioned Compounds

Compound Name
This compound
N-hydroxysuccinimide (NHS) ester
Gelatin
Hyaluronic acid
Proteolysis Targeting Chimeras (PROTACs)

Analytical Characterization in Conjugation Studies

Validation of Azido-PEG5-PFP Ester Conjugation Efficiency

Confirming the efficiency of conjugation is a critical step in any bioconjugation workflow. Several analytical methods are employed to ascertain the degree of successful ligation of this compound to target molecules.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Conjugate Mass Shifts

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for assessing conjugation efficiency. By separating the reaction mixture using HPLC, different species (unconjugated starting materials, the conjugate, and byproducts) can be resolved. The subsequent analysis by mass spectrometry provides precise molecular weight information.

A successful conjugation of this compound to a target molecule will result in a predictable mass shift in the resulting conjugate. For instance, conjugation to a protein will increase its molecular weight by an amount corresponding to the mass of the Azido-PEG5 portion of the linker after the PFP ester has been displaced. This technique allows for the direct observation and quantification of the conjugated product versus the unreacted protein. In some studies, reverse-phase HPLC (RP-HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) has been effectively used to analyze conjugation products. google.com

Table 1: Illustrative HPLC-MS Data for a Model Conjugation

AnalyteRetention Time (min)Observed Mass (Da)Expected Mass (Da)Interpretation
Unconjugated Protein5.225,00025,000Starting material
Azido-PEG5-Protein Conjugate5.825,41325,413.4Successful conjugation

Note: The mass of the added Azido-PEG5 moiety is approximately 413.4 Da. Data is hypothetical.

Fluorescence or UV-Vis Spectroscopy for Azide (B81097) Incorporation Quantification

Spectroscopic methods offer a means to quantify the incorporation of the azide group, and thus the this compound, onto a target molecule.

UV-Vis Spectroscopy: One common method involves reacting the azide-functionalized molecule with a probe containing a dibenzocyclooctyne (DBCO) group. The triple bond in the DBCO group has a characteristic UV absorbance around 310 nm, which disappears upon reaction with an azide in a SPAAC reaction. chemrxiv.orgbroadpharm.com By measuring the decrease in absorbance at this wavelength, the amount of reacted DBCO, and therefore the amount of incorporated azide, can be quantified. chemrxiv.orgd-nb.inforesearchgate.net

Fluorescence Spectroscopy: Alternatively, a fluorogenic reaction can be employed. This involves using a non-fluorescent or weakly fluorescent probe that becomes highly fluorescent upon reaction with the azide group. For example, a DBCO-functionalized fluorophore can be used. Upon conjugation to the azide, the increase in fluorescence intensity can be measured and correlated to the concentration of the azide-labeled molecule, often by comparison to a standard curve. chemrxiv.orgd-nb.inforesearchgate.net

Table 2: Example Data for Azide Quantification using UV-Vis Spectroscopy

SampleInitial Absorbance at 310 nmFinal Absorbance at 310 nmChange in Absorbance (ΔA)Calculated Azide Concentration (µM)
Control (no azide)0.5020.5000.002~0
Conjugate Sample 10.5050.2530.25221
Conjugate Sample 20.5010.1010.40033.3

Note: Calculation of azide concentration is based on the Beer-Lambert law and the known molar extinction coefficient of the DBCO probe. Data is hypothetical.

SDS-PAGE for Electrophoretic Mobility Assessment

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to qualitatively assess protein conjugation. The addition of the this compound to a protein increases its molecular weight, which results in a decrease in its electrophoretic mobility. jpsionline.com

When the reaction mixture is run on an SDS-PAGE gel, the conjugated protein will appear as a distinct band that migrates slower than the unconjugated protein. researchgate.netresearchgate.net The intensity of the new, higher molecular weight band relative to the original protein band can provide a semi-quantitative estimate of the conjugation efficiency. For instance, the near-complete disappearance of the original protein band and the appearance of a new, higher molecular weight band would indicate a high conjugation yield. researchgate.net

Spectroscopic Confirmation of Intermediate and Product Structures

Beyond validating the efficiency of the conjugation, it is crucial to confirm the chemical structures of the intermediates and final products. Spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound and its reaction intermediates. Both ¹H and ¹³C NMR can be used to verify the integrity of the linker before conjugation and to characterize the resulting products.

For the this compound itself, ¹H NMR would show characteristic signals for the protons in the PEG backbone, as well as signals corresponding to the methylene (B1212753) groups adjacent to the azide and the ester. ¹³C NMR would provide evidence for the carbonyl carbon of the PFP ester and the carbon attached to the azide group. researchgate.net After conjugation, changes in the NMR spectrum, such as the disappearance of signals corresponding to the PFP ester, can confirm the formation of the new amide bond.

MALDI-TOF Mass Spectrometry for PEG Chain Length and Adduct Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for analyzing polymers like PEG and for confirming the mass of large biomolecules and their conjugates. nih.gov

For quality control, MALDI-TOF can verify the correct chain length and low polydispersity of the this compound starting material. Following conjugation to a biomolecule such as a protein or peptide, MALDI-TOF MS can be used to determine the molecular weight of the resulting conjugate with high accuracy. This confirms the successful addition of the Azido-PEG5 moiety and can also help to determine the number of linker molecules attached per biomolecule (the degree of labeling). researchgate.net

Methodologies for Assessing Functional Integrity of Bioconjugates

The successful conjugation of a biomolecule with a chemical linker like this compound is only the first step in creating a functional tool for research or therapeutic use. A critical subsequent phase involves a thorough assessment to ensure that the biomolecule—be it an antibody, enzyme, or other protein—has retained its biological activity and functional integrity. The process of chemical modification, where the pentafluorophenyl (PFP) ester of the linker reacts with primary amine groups (e.g., on lysine (B10760008) residues) on the protein surface, carries the risk of altering the biomolecule's three-dimensional structure or sterically hindering its active or binding sites. oup.comkorambiotech.com Therefore, a suite of analytical methods is employed to verify that the resulting bioconjugate not only is structurally sound but also performs its intended function effectively.

Key methodologies for this assessment fall into two main categories: assays that measure binding characteristics and cell-based assays that evaluate biological response.

Binding Affinity and Kinetic Analysis

For bioconjugates where specific binding is the primary function, such as antibody-drug conjugates (ADCs), it is crucial to determine if the conjugation process has impacted the antibody's affinity for its target antigen. Techniques like Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are industry standards for this purpose. nih.govscirp.org

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions. creative-proteomics.com It measures the association (ka) and dissociation (kd) rates of the bioconjugate binding to its immobilized target. From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, is calculated. A significant increase in the KD value post-conjugation would indicate a loss of binding affinity. nih.govsigmaaldrich.com SPR is highly valued for its ability to detect subtle changes in binding that could affect in vivo efficacy and can be used to compare different batches of conjugates to ensure consistency. acs.org

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay used to quantify the binding of a bioconjugate to its target. In a typical competitive ELISA setup, the assay can determine the relative affinity of the conjugated antibody compared to its unconjugated parent. While generally providing endpoint rather than kinetic data, ELISA is a high-throughput and accessible method for screening multiple conjugates and confirming that the antigen-binding site remains functionally intact. scirp.orgpharmtech.com

Interactive Data Table 1: Representative Binding Affinity Data for a Monoclonal Antibody (mAb) Before and After Conjugation

ConjugateTarget AntigenAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kⅆ) (1/s)Affinity (Kᴅ) (nM)Fold Change in Affinity
Unconjugated mAbProtein X5.2 x 10⁵2.6 x 10⁻⁴0.50-
mAb-PEG5-DrugProtein X4.9 x 10⁵3.1 x 10⁻⁴0.631.26

This table illustrates a minor, acceptable change in binding affinity after conjugation, indicating the functional integrity of the antibody's binding site is largely preserved.

Cell-Based Functional Assays

For many bioconjugates, particularly therapeutics like Proteolysis Targeting Chimeras (PROTACs) and ADCs, confirming target binding is insufficient. It is essential to demonstrate that the conjugate can elicit the desired biological response in a cellular environment. mtoz-biolabs.comsartorius.com

PROTAC-Mediated Protein Degradation Assays: this compound is frequently used as a linker in the synthesis of PROTACs. medchemexpress.comaxispharm.com The function of a PROTAC is to induce the degradation of a specific target protein. The functional integrity of a PROTAC is therefore assessed by its ability to reduce the levels of this target protein within cells. Assays like Western Blot, In-Cell Western (ICW), and Nano-BRET (Bioluminescence Resonance Energy Transfer) are used to quantify protein degradation. mtoz-biolabs.comselvita.comnih.gov The potency of the PROTAC is typically reported as the DC₅₀ value—the concentration required to degrade 50% of the target protein. A low nanomolar DC₅₀ value indicates a highly potent and functional PROTAC.

Cytotoxicity and Apoptosis Assays: For ADCs, the ultimate function is to kill target cancer cells. After confirming that the ADC can bind its target and become internalized, its cytotoxic potency is measured. promega.ro Cell viability assays (e.g., CellTiter-Glo®) are used to determine the IC₅₀ (concentration for 50% inhibition of cell growth) of the ADC on target-expressing cancer cell lines. scirp.org Furthermore, assays that measure markers of apoptosis, such as Caspase-Glo®, can confirm that the ADC is inducing cell death through the intended mechanism. promega.ro

Interactive Data Table 2: Functional Assessment of a BRD4-Degrading PROTAC

CompoundLinker TypeTarget ProteinCell LineDC₅₀ (Degradation) (nM)IC₅₀ (Proliferation) (nM)
PROTAC-AAzido-PEG5BRD4THP-18.59.6
PROTAC-BAzido-PEG3BRD4THP-125.231.4

This representative data, based on findings for BRD4 degraders, shows how functional assays can differentiate the potency of PROTACs. nih.gov PROTAC-A, with a longer PEG5 linker, demonstrates superior degradation efficiency and anti-proliferative activity compared to a similar construct with a shorter linker.

By employing these methodologies, researchers can rigorously confirm that bioconjugates synthesized with this compound not only are correctly formed but also retain the essential biological functions required for their intended applications.

Future Perspectives and Research Challenges for Azido Peg5 Pfp Ester

Development of Next-Generation Bioconjugation Reagents

The field of bioconjugation is constantly evolving, with a demand for reagents offering greater precision, efficiency, and versatility. chempep.com Building upon the foundation of molecules like Azido-PEG5-PFP ester, future research is expected to focus on several key areas of development. One promising direction is the creation of linkers with more complex architectures. americanpharmaceuticalreview.com For instance, branched or pendant-like PEG structures, as opposed to the linear PEG5 chain, could offer a "hydrophilicity reservoir" effect. americanpharmaceuticalreview.comnih.gov This would be particularly beneficial for conjugating highly hydrophobic molecules, potentially allowing for higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs) without inducing aggregation. americanpharmaceuticalreview.comnih.gov

Furthermore, the development of next-generation reagents will likely incorporate cleavable elements within the linker structure. acs.orgacs.orgnih.gov These cleavable linkers can be designed to respond to specific physiological conditions, such as changes in pH or the presence of certain enzymes, allowing for controlled release of a conjugated payload. americanpharmaceuticalreview.com This strategy can also simplify the analytical characterization of complex bioconjugates. acs.orgacs.orgnih.gov By designing linkers that can be cleaved during sample preparation, researchers can more easily determine the site of PEG attachment, which is a critical aspect of characterizing PEGylated proteins. acs.orgacs.org

Another area of innovation lies in the modification of the reactive ester group. While PFP esters offer greater hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) esters, there is still room for improvement. thieme-connect.comrsc.orgresearchgate.net Future reagents may feature alternative activated esters with even greater stability in aqueous environments and higher reaction efficiency. axispharm.combroadpharm.com The byproduct of the conjugation reaction is also a consideration; for example, pentafluorophenol (B44920) (PFP-OH), the byproduct of PFP ester conjugation, is less nucleophilic than the NHS byproduct, which can be an advantage in certain applications. thieme-connect.com

The table below summarizes potential next-generation bioconjugation reagents based on the this compound scaffold.

FeatureCurrent (this compound)Next-Generation PotentialRationale
PEG Architecture Linear PEG5Branched or Pendant PEGEnhances hydrophilicity, allows for higher drug loading. americanpharmaceuticalreview.comnih.gov
Cleavability Non-cleavableIntroduction of cleavable moieties (e.g., disulfide, pH-sensitive ester)Enables controlled release of payload and simplifies analysis. americanpharmaceuticalreview.comacs.orgacs.orgnih.gov
Reactive Group PFP esterNovel activated esters with enhanced stabilityImproves reaction efficiency and stability in aqueous solutions. thieme-connect.comrsc.orgresearchgate.net
Functionality Dual (Azide and PFP ester)Multi-functional linkers with orthogonal reactive groupsAllows for the conjugation of multiple different molecules to a single scaffold. tandfonline.com

Integration into Automated Synthesis and High-Throughput Screening Platforms

The efficiency and reproducibility of bioconjugation processes are critical, particularly in drug discovery and development. This compound is well-suited for integration into automated synthesis and high-throughput screening (HTS) platforms due to its defined structure and reliable reactivity. Automated platforms can precisely control reaction conditions, which is crucial for achieving consistent results with active esters like PFP esters that have pH-dependent stability. researchgate.net

The use of cleavable linkers, a potential evolution of the this compound design, would further enhance its utility in HTS. nih.gov By enabling the decoupling of the conjugated molecule from the PEG linker during analysis, these reagents can simplify complex analytical workflows and allow for automated data analysis. nih.gov This is particularly important for determining the site of PEGylation and the degree of conjugation, which are often bottlenecks in the characterization of bioconjugates. acs.orgnih.gov

HTS platforms are also used to screen for protein solubility and stability, which can be significantly impacted by PEGylation. nih.gov An automated HTS procedure using PEG-induced precipitation can be employed to compare the relative solubility of different protein formulations. nih.gov Reagents like this compound could be used in such platforms to systematically evaluate the effect of PEGylation on protein solubility. nih.gov

Exploration of Novel Research Applications Beyond Current Paradigms

While this compound is primarily used for creating bioconjugates for applications like targeted drug delivery and protein modification, its unique properties open the door to a range of novel research applications. axispharm.combiochempeg.com The ability to introduce both a PEG chain and a reactive handle for click chemistry allows for the construction of complex, multi-component systems.

One emerging area is the development of PROTACs (PROteolysis TArgeting Chimeras), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. medchemexpress.cn this compound can serve as a PROTAC linker, connecting the ligand for the target protein to the ligand for the E3 ligase. medchemexpress.cn The PEG5 spacer can provide the necessary distance and flexibility for the formation of a productive ternary complex.

Another potential application is in the field of biomaterials and tissue engineering. mdpi.com The azide (B81097) and PFP ester groups can be used to crosslink proteins and other polymers to create hydrogels with tailored properties. mdpi.com For example, a protein could be functionalized with this compound, and the azide groups could then be used to "click" the protein to an alkyne-functionalized polymer, forming a stable hydrogel network.

Furthermore, the perfluoroaromatic nature of the PFP ester offers unique opportunities for tagging and modifying peptides and proteins. nih.gov Perfluoroaromatic reagents can enhance the pharmacokinetic properties of peptides, such as serum stability. nih.gov While the primary role of the PFP ester in this compound is as a leaving group, the potential for the perfluorophenyl moiety to influence the properties of the final conjugate is an area for further investigation.

Addressing Remaining Challenges in Bioconjugate Homogeneity and Stability in Research Settings

A major challenge in the field of bioconjugation is achieving a high degree of homogeneity in the final product. acs.orgtandfonline.com Heterogeneous mixtures of bioconjugates, with varying numbers of attached linkers and different attachment sites, can lead to inconsistent biological activity and make characterization difficult. acs.orgacs.org While the use of monodisperse PEG linkers like this compound addresses the issue of PEG polydispersity, challenges related to the site of conjugation and the drug-to-antibody ratio (DAR) remain. acs.org

The reactivity of the PFP ester with amine groups, primarily on lysine (B10760008) residues and the N-terminus of proteins, can lead to a mixture of positional isomers. biochempeg.com Future research will likely focus on combining reagents like this compound with site-specific conjugation methods to improve homogeneity. tandfonline.com This could involve enzymatic approaches or the use of antibodies with engineered conjugation sites. acs.orgacs.orgtandfonline.com

The table below outlines the key challenges and potential solutions for improving bioconjugate homogeneity and stability.

ChallengeDescriptionPotential Solutions
Site of Conjugation PFP esters react with multiple amine groups on a protein, leading to a mixture of positional isomers. biochempeg.comCombination with site-specific conjugation techniques (e.g., enzymatic ligation, engineered cysteines). tandfonline.com
Drug-to-Antibody Ratio (DAR) Achieving a precise and consistent number of conjugated molecules per antibody is difficult with random conjugation methods. rsc.orgUse of branched linkers to increase DAR in a controlled manner; site-specific conjugation to control the number of attachment points. americanpharmaceuticalreview.comtandfonline.com
Conjugate Stability The overall stability of the bioconjugate can be affected by the linker and the payload, potentially leading to aggregation or degradation. nih.govOptimization of PEG chain length and architecture; use of more stable conjugation chemistries. nih.govaacrjournals.org
Analytical Characterization Heterogeneous mixtures are difficult to characterize, making it challenging to establish structure-activity relationships. acs.orgacs.orgDevelopment of cleavable linkers to simplify analysis; advanced analytical techniques for characterizing complex mixtures. acs.orgacs.orgnih.gov

Q & A

Q. What are the key physicochemical properties of Azido-PEG5-PFP ester that influence experimental design?

this compound is a heterobifunctional reagent with distinct structural features critical for experimental workflows:

  • Molecular formula : C19H25F4N3O7 (exact mass: 483.162872) .
  • Functional groups : Azide (-N3) for click chemistry (e.g., CuAAC or strain-promoted reactions) and pentafluorophenyl (PFP) ester for amine conjugation .
  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and water under controlled conditions .
  • Stability : Degrades upon prolonged exposure to moisture or light; store at -20°C in anhydrous conditions .

Q. Methodological guidance :

  • Characterization : Use NMR (¹H/¹³C) and LC-MS to confirm molecular integrity before critical experiments .
  • Handling : Prepare fresh solutions in anhydrous DMSO to avoid hydrolysis of the PFP ester group .

Q. How should researchers design conjugation experiments using this compound for amine-functionalized biomolecules?

The PFP ester reacts selectively with primary amines (e.g., lysine residues or aminated surfaces). Key steps include:

Optimize molar ratios : Start with a 3:1 (this compound:target amine) molar ratio to account for competing hydrolysis .

Buffer selection : Use pH 8–9 (e.g., borate or carbonate buffers) to enhance amine reactivity while minimizing ester hydrolysis .

Quenching : Add excess glycine or Tris buffer to terminate reactions after 2–4 hours .

Validation : Confirm conjugation via MALDI-TOF (mass shift) or fluorescence labeling (if azide is subsequently clicked with a reporter) .

Q. What safety precautions are essential when handling this compound?

  • Protective equipment : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use a fume hood for solvent-based reactions due to potential vapor release .
  • Waste disposal : Neutralize residual reagent with 1M NaOH before disposal to hydrolyze reactive groups .

Advanced Research Questions

Q. How can researchers troubleshoot low conjugation efficiency in this compound-mediated reactions?

Common issues and solutions:

  • Hydrolysis of PFP ester :
    • Verify anhydrous solvent conditions (test with Karl Fischer titration) .
    • Reduce reaction time to <4 hours .
  • Competing side reactions :
    • Use amine-free buffers (e.g., avoid Tris during conjugation) .
    • Introduce a spacer (e.g., PEG) to reduce steric hindrance between reactive groups .

Quantitative analysis : Compare unreacted amine content pre- and post-conjugation using fluorescamine assays .

Q. How should conflicting data on this compound stability be interpreted across studies?

Discrepancies often arise from storage conditions or analytical methods:

  • Storage variability : Studies reporting instability may have used non-anhydrous solvents or higher temperatures .
  • Analytical limitations : HPLC purity assessments may miss trace hydrolysis products; supplement with FTIR to detect ester degradation .

Recommendation : Replicate stability tests under controlled conditions (e.g., -20°C vs. 4°C) and document solvent batch details .

Q. What strategies validate successful bioconjugation without disrupting biomolecule function?

  • Orthogonal validation :
    • Click a fluorescent probe (e.g., DBCO-Cy5) to the azide group and confirm via fluorescence microscopy .
    • Analyze size-exclusion chromatography (SEC) profiles to detect shifts in molecular weight .
  • Functional assays : Test retained activity of the conjugated biomolecule (e.g., enzyme kinetics or ligand binding) .

Q. How does PEG chain length (n=5) impact the reagent’s performance in drug delivery systems?

  • Steric effects : PEG5 balances solubility and minimized interference with target binding compared to shorter (PEG1–3) or longer (PEG8–12) chains .
  • Biodistribution : PEG5 enhances circulation time in vivo while maintaining efficient renal clearance .

Experimental design : Compare cellular uptake or pharmacokinetics using PEG5 vs. PEG8 derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.